Tigecycline Pentacyclic Analog, Technical Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

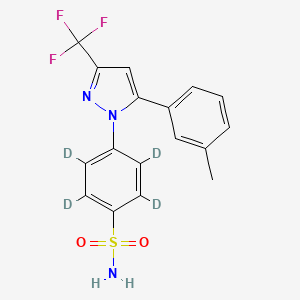

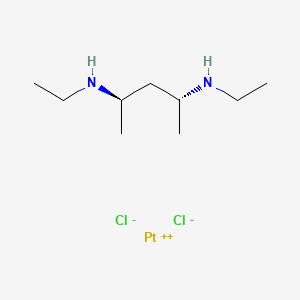

Tigecycline Pentacyclic Analog, Technical Grade is a chemical compound used in scientific research . It is an impurity of Tigecycline, one of the few glycylcycline antimicrobials that exhibit activity against Gram-negative bacteria . The molecular formula is C27 H32 N4 O9 and the molecular weight is 556.56 .

Applications De Recherche Scientifique

Tigecycline, a glycylcycline antibiotic, has garnered significant interest in scientific research due to its broad-spectrum activity against a variety of pathogens, including those resistant to other antibiotics. This review focuses on the scientific research applications of tigecycline, excluding aspects related to drug use, dosage, and side effects, in alignment with specified requirements.

Broad-Spectrum Antibacterial Activity

Research has demonstrated that tigecycline exhibits potent antibacterial activities against a wide range of pathogens. It is particularly noted for its efficacy against resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE) (Zhanel et al., 2004). Its development was motivated by the need to overcome resistance mechanisms that limit the efficacy of traditional tetracyclines.

Clinical Efficacy in Infections

Tigecycline's clinical applications have been explored through various studies. It has shown promising results in the treatment of complicated skin and skin-structure infections (cSSSIs) and complicated intra-abdominal infections (cIAIs), offering an alternative for managing infections caused by multidrug-resistant organisms (Jones & Petersen, 2005). This highlights its potential utility in addressing the growing challenge of antibiotic resistance.

Combination Therapy

Investigations into the use of tigecycline in combination with other antimicrobials have shown that it often produces indifferent responses, but synergies have been noted with certain combinations, particularly against resistant Enterococcus spp., Streptococcus pneumoniae, and various Gram-negative bacteria. This suggests a role for tigecycline in combination regimens to enhance efficacy against resistant pathogens (Entenza & Moreillon, 2009).

Potential for Treating Severe Infections

Beyond its approved indications, tigecycline shows promise in treating severe Clostridioides difficile infections, highlighting its potential versatility in addressing difficult-to-treat infections (di Bella, Nisii, & Petrosillo, 2015). This positions tigecycline as a valuable asset in the antimicrobial arsenal, especially for infections where limited treatment options exist.

Safety And Hazards

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

Numéro CAS |

1268494-40-1 |

|---|---|

Nom du produit |

Tigecycline Pentacyclic Analog, Technical Grade |

Formule moléculaire |

C27H32N4O9 |

Poids moléculaire |

556.572 |

InChI |

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |

Clé InChI |

FBVQSWIWHMQLGD-IMIHRQKRSA-N |

SMILES |

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |

Synonymes |

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)